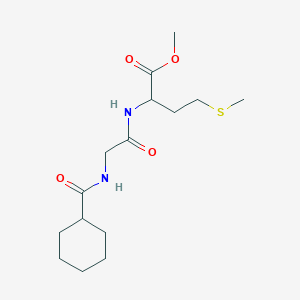
methyl N-(cyclohexylcarbonyl)glycylmethioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(cyclohexylcarbonyl)glycylmethioninate is a complex organic compound with a unique structure that includes a cyclohexylcarbonyl group, a glycyl group, and a methioninate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(cyclohexylcarbonyl)glycylmethioninate typically involves the reaction of cyclohexylcarbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting intermediate is then reacted with methionine methyl ester to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(cyclohexylcarbonyl)glycylmethioninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(cyclohexylcarbonyl)glycylmethioninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(cyclohexylcarbonyl)glycylmethioninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylcarbonyl)-D-phenylalanine: Another compound with a cyclohexylcarbonyl group, used as a hypoglycemic agent.
Methyl N-(cyclohexylcarbonyl)glycyl-L-methioninate: A closely related compound with similar structural features.
Uniqueness
Methyl N-(cyclohexylcarbonyl)glycylmethioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H26N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 2-[[2-(cyclohexanecarbonylamino)acetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H26N2O4S/c1-21-15(20)12(8-9-22-2)17-13(18)10-16-14(19)11-6-4-3-5-7-11/h11-12H,3-10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
QOLHXLXSJZBGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















